Pyrrolidinium, 1-hexyl-1-methyl-
Description
Contextualization of Ionic Liquids in Contemporary Chemical Science
Ionic liquids (ILs) are salts composed of a large, asymmetric organic cation and an organic or inorganic anion, which results in a melting point below 100°C. acs.orgmdpi.com This characteristic distinguishes them from traditional salts like sodium chloride. mdpi.com Their growing importance in chemical science stems from a desirable combination of properties, including low volatility, high thermal stability, wide liquid range, and non-flammability. acs.orgmdpi.comacs.org These features position them as potential "green" replacements for volatile organic compounds (VOCs) often used as solvents in industrial processes. mdpi.comresearchgate.net
The versatility of ionic liquids is a major driver of their research interest. By modifying the structure of the cation or anion, their physicochemical properties can be fine-tuned for specific applications. mdpi.commdpi.com This "designer" aspect has led to their investigation in a vast array of fields, including electrochemistry, catalysis, separation processes, and materials science. nih.govaip.orgacs.org
Rationale for Research Focus on Pyrrolidinium-Based Cations, Particularly 1-Hexyl-1-methylpyrrolidinium
Among the various classes of cations used to create ionic liquids, pyrrolidinium-based cations have emerged as particularly promising. mdpi.com They often exhibit superior physicochemical properties compared to the more common imidazolium-based ILs, including comparable melting points and, in some cases, lower toxicity. acs.org Pyrrolidinium-based ILs are noted for their exceptional thermal and electrochemical stability. mdpi.com
The focus on the 1-hexyl-1-methylpyrrolidinium cation ([C6C1Pyrr]+) is driven by the influence of the alkyl chain length on the properties of the resulting ionic liquid. Increasing the alkyl chain length, such as the hexyl group in this case, can enhance hydrophobicity and decrease ionic conductivity due to increased viscosity. However, a longer chain can also improve electrochemical stability. For instance, ionic liquids containing 1-hexyl-1-methylpyrrolidinium have been shown to possess a wide electrochemical window, which is a critical parameter for their use in high-voltage applications. researchgate.net
The synthesis of the 1-hexyl-1-methylpyrrolidinium cation typically involves the alkylation of 1-methylpyrrolidine (B122478). mdpi.com A common method is the reaction of 1-methylpyrrolidine with a hexyl halide, such as 1-bromohexane (B126081), often in a solvent like acetonitrile (B52724) or toluene (B28343) under reflux conditions. acs.org
Table 1: Physicochemical Properties of a Representative 1-Hexyl-1-methylpyrrolidinium Ionic Liquid
| Property | Value |
|---|---|
| Molecular Formula | C13H24F6N2O4S2 (for the bis(trifluoromethylsulfonyl)imide salt) |
| Molecular Weight | 450.46 g/mol (for the bis(trifluoromethylsulfonyl)sulfonyl)imide salt) |
| Melting Point | -3 °C (for the bis(trifluoromethylsulfonyl)imide salt) iolitec.de |
| Density | 1.34 g/cm³ at 25 °C (for the bis(trifluoromethylsulfonyl)imide salt) iolitec.deroco.global |
| Viscosity | 108 cP at 25 °C (for the bis(trifluoromethylsulfonyl)imide salt) iolitec.deroco.global |
| Conductivity | 1.04 mS/cm at 20 °C (for the bis(trifluoromethylsulfonyl)imide salt) iolitec.de |
Note: The properties listed are for the specific ionic liquid 1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide and can vary with different anions.
Overview of Key Research Domains for Ionic Liquids Incorporating 1-Hexyl-1-methylpyrrolidinium
Ionic liquids based on the 1-hexyl-1-methylpyrrolidinium cation are being actively investigated in several key areas of chemical research:
Electrochemistry: A primary application is as electrolytes in energy storage devices like lithium-ion batteries and supercapacitors. nih.gov Their high ionic conductivity, wide electrochemical stability window, and low volatility contribute to improved battery performance and safety. mdpi.com Research has shown that these ionic liquids can effectively transport lithium ions.
Catalysis: These ionic liquids can serve as both solvents and catalysts in various organic reactions. Their ability to stabilize transition states can lead to higher reaction yields and selectivity. They are considered environmentally friendly media for reactions like the Biginelli reaction, where they can accelerate reaction rates and improve catalyst reusability. researchgate.net
Separation Processes: The tunable properties of these ionic liquids make them suitable for various separation applications. mdpi.com This includes their use in gas separation membranes and in extraction processes for different materials. nih.gov
Heat Transfer: The good thermal stability and favorable heat adsorption characteristics of pyrrolidinium-based ionic liquids suggest their potential as heat-transfer fluids. acs.org Studies have shown that their energy storage density can be superior to that of some commercial thermal fluids. acs.org
Properties
CAS No. |
330671-30-2 |
|---|---|
Molecular Formula |
C11H24N+ |
Molecular Weight |
170.31 g/mol |
IUPAC Name |
1-hexyl-1-methylpyrrolidin-1-ium |
InChI |
InChI=1S/C11H24N/c1-3-4-5-6-9-12(2)10-7-8-11-12/h3-11H2,1-2H3/q+1 |
InChI Key |
SVONMDAUOJGXHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[N+]1(CCCC1)C |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Preparative Strategies for Pyrrolidinium, 1 Hexyl 1 Methyl and Analogues
Synthetic Routes for Pyrrolidinium (B1226570) Cations and Salt Formation
The core of synthesizing pyrrolidinium ionic liquids lies in the creation of the quaternary ammonium (B1175870) cation and its initial salt form. This is typically achieved through nucleophilic substitution reactions.
Halide Salt Precursor Synthesis (e.g., 1-butyl-1-methylpyrrolidinium (B1250683) bromide)
The synthesis of the halide salt precursor is a critical first step. A common and illustrative example is the preparation of 1-butyl-1-methylpyrrolidinium bromide. This can be achieved through different synthetic pathways, primarily involving the alkylation of a pyrrolidine (B122466) derivative.
One efficient method is the direct quaternization of 1-methylpyrrolidine (B122478) with an alkyl halide. For instance, reacting 1-methylpyrrolidine with 1-bromobutane (B133212) under solventless conditions, often with heating, yields 1-butyl-1-methylpyrrolidinium bromide directly. This approach is favored for its simplicity and reduced solvent waste.
Alternatively, a two-step process can be employed, starting with the alkylation of pyrrolidine with an alkyl bromide (e.g., butyl bromide) to form an N-alkylpyrrolidine (e.g., 1-butylpyrrolidine). This intermediate is then subjected to a second alkylation, or quaternization, with a methyl halide (e.g., methyl iodide) to form the desired 1-butyl-1-methylpyrrolidinium cation, initially as an iodide salt. The reaction mechanism in both steps is a nucleophilic substitution (SN2) reaction, where the nitrogen atom of the pyrrolidine acts as the nucleophile.
Table 1: Synthetic Routes for 1-butyl-1-methylpyrrolidinium bromide
| Method | Reactants | Conditions | Product | Key Features |
| One-Step Solventless Quaternization | 1-methylpyrrolidine, 1-bromobutane | Refluxed at ~40°C for 24 hours with stirring (150 rpm) | 1-butyl-1-methylpyrrolidinium bromide | Reduces solvent use and reaction steps. |
| Two-Step Alkylation | Step 1: Pyrrolidine, Butyl bromideStep 2: 1-Butylpyrrolidine, Methyl iodide | Step 1: Reflux in a polar aprotic solventStep 2: Reflux in a polar aprotic solvent | Step 1: 1-ButylpyrrolidineStep 2: 1-butyl-1-methylpyrrolidinium iodide | Allows for stepwise introduction of alkyl groups. |
Following the synthesis, purification steps such as precipitation with a non-polar solvent like diethyl ether and recrystallization from solvent mixtures like ethanol/acetone are crucial to achieve high purity (>99%).
Anion Exchange Procedures
Once the pyrrolidinium halide salt is synthesized and purified, the halide anion can be exchanged for a different anion to create a variety of ionic liquids with tailored properties. This anion metathesis is a common and versatile procedure.
The process typically involves dissolving the pyrrolidinium halide salt in a suitable solvent, often water or an organic solvent, and then adding a salt containing the desired anion. For example, to replace the bromide ion with a tetrafluoroborate (B81430) ion, a solution of sodium tetrafluoroborate would be added. rsc.org The reaction mixture is stirred, leading to the formation of the desired pyrrolidinium ionic liquid and a salt byproduct (e.g., sodium bromide).
The choice of solvent and the properties of the resulting ionic liquid dictate the workup procedure. If the newly formed ionic liquid is immiscible with the reaction solvent (e.g., water), it can form a separate phase, which can be isolated. rsc.org If the product is soluble, techniques like extraction or precipitation are employed. For instance, after the anion exchange, the product might be extracted with a solvent like dichloromethane. rsc.org
Table 2: Common Anion Exchange Reactions
| Starting Halide Salt | Anion Source | Resulting Ionic Liquid Anion | Byproduct | Typical Procedure |
| Pyrrolidinium Bromide | Sodium tetrafluoroborate (NaBF4) | Tetrafluoroborate (BF4-) | Sodium bromide (NaBr) | Reaction in deionized water, followed by extraction or precipitation. rsc.org |
| Pyrrolidinium Chloride | Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) | Bis(trifluoromethanesulfonyl)imide (TFSI-) | Lithium chloride (LiCl) | Reaction in deionized water. rsc.org |
| Pyrrolidinium Bromide | Sodium methanesulfonate (B1217627) (Na[CH3SO3]) | Methanesulfonate ([CH3SO3]-) | Sodium bromide (NaBr) | Stirring in methanol (B129727) at room temperature, followed by filtration and solvent evaporation. nih.gov |
The success of the anion exchange is often verified by testing for the absence of the initial halide anion in the final product.
Purity Considerations and Large-Scale Synthesis Approaches
The purity of ionic liquids is paramount for many of their applications, especially in fields like electrochemistry and spectroscopy. rsc.org Commercially available ionic liquids or those synthesized using standard literature procedures can often contain impurities, which are frequently indicated by a yellowish coloration. rsc.org Pure pyrrolidinium-based ionic liquids are typically colorless, appearing 'water-white'. rsc.org
A critical factor in obtaining high-purity ionic liquids is the purification of the precursors before the synthesis. rsc.org A simple and effective method for this is treating the precursor solutions with decolorizing charcoal. rsc.orgrsc.org This can be done by heating the aqueous solution of the precursor salt with charcoal, followed by filtration to remove the charcoal and adsorbed impurities. rsc.orgrsc.org This step should be repeated if any color persists. rsc.org
For large-scale synthesis (e.g., >1 kg), reliable and scalable methods are essential. The purification of precursors with decolorizing charcoal is a scalable method. rsc.org Continuous liquid-liquid extraction can be employed for the purification of the final ionic liquid product, particularly for removing water-soluble byproducts. rsc.org
Functionalization Strategies for Pyrrolidinium Cations
To further tailor the properties of pyrrolidinium-based ionic liquids, functional groups can be introduced into the pyrrolidinium cation. These modifications can influence properties such as viscosity, conductivity, and interactions with other species, making them suitable for specific applications like in lithium-ion batteries. mdpi.comuos.ac.kr
One strategy involves the introduction of ether functionalities onto the alkyl side chains of the pyrrolidinium cation. mdpi.comnih.gov These ether-functionalized pyrrolidinium ionic liquids have been synthesized and studied for their potential as electrolytes. nih.gov For example, pyrrolidinium cations with oligoether side chains have been synthesized and their physical and transport properties investigated. nih.gov
Another approach is the synthesis of poly(ionic liquid)s (PILs) based on pyrrolidinium. acs.orgresearchgate.netepa.gov In this strategy, pyrrolidinium-containing monomers are polymerized to create a macromolecular structure. For instance, pyrrolidinium-based PILs with poly(ethylene glycol) (PEG) pendant groups have been synthesized. acs.orgresearchgate.netepa.gov These materials exhibit excellent thermal stability and have shown promising ionic conductivities, making them candidates for applications in electrochemical devices. acs.orgresearchgate.netepa.gov
Furthermore, the functionalization of the pyrrolidine ring itself has been explored. Metal-free direct C-H functionalization of pyrrolidine can lead to the formation of pyrrolinium-based ionic liquid crystals. rsc.org This modification of the ring structure from fully saturated to partially unsaturated can significantly alter the material's properties, such as lowering the melting temperature. rsc.org Hydroxyl-functionalized pyrrolidinium cations have also been studied, where the hydroxyl groups can participate in hydrogen bonding, influencing the structure and stability of the ionic liquid. nih.gov
Advanced Spectroscopic Characterization and Molecular Level Investigations of Pyrrolidinium, 1 Hexyl 1 Methyl Systems
Vibrational Spectroscopies for Interfacial Structure Elucidation
Vibrational spectroscopies, such as Raman and infrared spectroscopy, are highly sensitive to the local chemical environment and molecular conformation. These techniques are invaluable for investigating the structure of the 1-hexyl-1-methylpyrrolidinium cation and its interactions with anions and surfaces.
Understanding the structure of the electrode-electrolyte interface, often called the electrical double layer (EDL), is critical for applications in energy storage and electrochemistry. nih.gov SERS and its more versatile variant, EC-SHINERS, offer the requisite surface sensitivity to probe the orientation and configuration of ions at electrified interfaces in situ. acs.orgunibe.ch
EC-SHINERS studies on the closely related 1-butyl-1-methylpyrrolidinium (B1250683) (BMPy⁺) cation paired with the bis(trifluoromethylsulfonyl)imide (TFSI⁻) anion at a gold electrode surface have provided significant insights applicable to the 1-hexyl-1-methylpyrrolidinium system. aip.org By monitoring the potential dependence of characteristic Raman bands, researchers can deduce the molecular arrangement within the EDL. aip.org For the BMPy⁺ cation, the pyrrolidinium (B1226570) ring breathing mode (around 903 cm⁻¹) shows little intensity change with varying electrode potential, suggesting the ring remains adsorbed on the gold surface across a wide potential range. aip.org However, the vibrational modes associated with the alkyl chain exhibit strong potential dependence, indicating a significant reorientation of the chain as the surface charge changes. aip.org
In contrast, the TFSI⁻ anion displays pronounced shifts in its position relative to the electrode but undergoes negligible changes in its orientation. aip.org A key finding is the likely persistence of strong intermolecular pairing between the cation and anion within the EDL, even as their individual components reconfigure in response to the applied potential. aip.org SHINERS has also proven effective for monitoring electrochemical reactions, such as the oxygen reduction reaction (ORR), in pyrrolidinium-based electrolytes on various electrode materials including platinum and gold, overcoming the material limitations of traditional SERS. acs.org
Table 1: Molecular Reconfiguration at an Au Electrode Interface based on EC-SHINERS Data
This table is a conceptual representation based on findings for the similar 1-butyl-1-methylpyrrolidinium cation. aip.org
| Electrode Potential | Cation (Pyrrolidinium, 1-alkyl-1-methyl-) Orientation | Anion (TFSI⁻) Position |
| Negative Potentials | Pyrrolidinium ring adsorbed on the surface; alkyl chain oriented away from the surface. | Repelled from the immediate interfacial layer. |
| Potential of Zero Charge | Pyrrolidinium ring adsorbed on the surface; alkyl chain orientation is intermediate. | Present at the interface, paired with the cation. |
| Positive Potentials | Pyrrolidinium ring remains adsorbed; alkyl chain reorients to be more parallel to the surface. | Strongly attracted to the interfacial layer. |
Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing detailed information about bonding, conformation, and non-covalent interactions such as hydrogen bonding. rsc.orgcore.ac.uk Far-infrared (FIR) or terahertz (THz) spectroscopy is particularly useful for studying the low-frequency intermolecular vibrations between the 1-hexyl-1-methylpyrrolidinium cation and its counter-anion. rsc.orgnih.gov For various ILs, these collective vibrational modes are often observed in the 90-100 cm⁻¹ range and are highly sensitive to the strength of the cation-anion interaction. nih.gov
The intramolecular vibrational modes of the ions are also sensitive to their local environment. For instance, the vibrational bands of an anion can split or shift depending on the specific interactions with the surrounding cations. nih.gov This phenomenon allows for a detailed assessment of the local structure and the nature of the forces between the constituent ions of the IL. nih.gov
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy has been employed to study molecular interactions in pyrrolidinium-based ILs when mixed with other components, such as water. researchgate.net Such studies reveal how additives disrupt or modify the primary cation-anion interaction network. researchgate.net Theoretical models and multidimensional IR spectroscopy further aid in disentangling the complex spectra, separating contributions from anharmonicity, dipole-dipole interactions, and dipole-induced-dipole interactions. kyoto-u.ac.jp
Nuclear Magnetic Resonance (NMR) Spectroscopy in Pyrrolidinium-Based Ionic Liquids
NMR spectroscopy is an exceptionally powerful technique for investigating the structure, dynamics, and interactions of ionic liquids in the bulk phase. Various NMR experiments can provide complementary information on everything from molecular aggregation to transport properties.
Magic Angle Spinning (MAS) NMR is a solid-state NMR technique that can also be applied to highly viscous or confined liquid systems to average out anisotropic interactions and achieve higher spectral resolution. It is particularly well-suited for studying molecular dynamics. capes.gov.br For a molecule like 1-hexyl-1-methylpyrrolidinium, MAS-NMR can be used to investigate complex, multiaxial molecular motions, such as the independent or coupled reorientations of the pyrrolidinium ring and the hexyl chain. capes.gov.br
By analyzing spectra at various temperatures, one can characterize the rates and activation energies of these dynamic processes. capes.gov.br While experimental data on 1-hexyl-1-methylpyrrolidinium specifically is limited, the methodologies developed for other complex molecules are directly applicable. Theoretical formalisms based on the stochastic Liouville-von Neumann equation allow for the detailed simulation of MAS-NMR spectra, enabling the extraction of precise motional parameters from experimental data. capes.gov.br This makes MAS-NMR a promising tool for understanding the dynamics of pyrrolidinium-based systems when they are used in confined environments like in porous materials or as components of ionogels.
The spatial arrangement and specific interaction sites between a solute and the ions of an IL can be mapped using 2D Nuclear Overhauser Effect (NOE) spectroscopy. acs.org Techniques like Heteronuclear Overhauser Effect Spectroscopy (HOESY) measure the proximity between different types of nuclei (e.g., ¹H and ¹⁹F), providing direct evidence of intermolecular interactions. frontiersin.org
Studies on a solute dissolved in 1-alkyl-1-methylpyrrolidinium-based ILs have revealed that the length of the alkyl chain significantly influences the nature of the solute-cation interaction. acs.orgnih.gov For a cation with a short alkyl chain (e.g., butyl), the solute was found to interact with both the charged, polar pyrrolidinium headgroup and the nonpolar alkyl tail. acs.orgnih.gov In contrast, when a longer alkyl chain like decyl (comparable to hexyl) is present, the solute interacts almost exclusively with the nonpolar tail region. acs.orgnih.gov This indicates that the longer alkyl chain effectively shields the solute from the charged headgroup, altering the local solvation environment around the solute molecule. acs.orgnih.gov
These NOE studies suggest that the local environment of ions near a solute can be quite different from the bulk IL structure. acs.org
Table 2: Summary of Solute-Cation Interactions from 2D NOE NMR
This table contrasts findings for short-chain and long-chain 1-alkyl-1-methylpyrrolidinium cations. acs.orgnih.gov
| Cation Type | Interaction with Solute | Implication for 1-Hexyl-1-methylpyrrolidinium |
| Short Alkyl Chain (e.g., Butyl) | Interactions observed with both the polar pyrrolidinium ring protons and the nonpolar alkyl chain protons. | --- |
| Long Alkyl Chain (e.g., Decyl) | Interactions observed primarily with the nonpolar alkyl chain protons; minimal interaction with the polar ring protons. | A solute is expected to interact predominantly with the hexyl chain of the 1-hexyl-1-methylpyrrolidinium cation. |
Pulsed-Gradient Spin-Echo (PGSE) NMR is the premier technique for measuring the self-diffusion coefficients of molecules and ions in a liquid. magritek.comyoutube.com The experiment monitors the signal attenuation of a spin-echo as a function of an applied magnetic field gradient, which is directly related to the translational motion of the nuclei being observed. magritek.comyoutube.com
By measuring the diffusion coefficients of the 1-hexyl-1-methylpyrrolidinium cation, its counter-anion, and any dissolved species, one can gain fundamental insights into the transport properties of the liquid. researchgate.net These measurements are crucial for evaluating the suitability of an IL as an electrolyte, where high ionic mobility is desired. Comparing the diffusion coefficients of the different species can also provide information about the degree of ion pairing or aggregation in the liquid. If the cation and anion diffuse at very similar rates, it may suggest the presence of associated ion pairs moving together. researchgate.net The technique is powerful for analyzing mixtures and understanding how factors like temperature and composition affect the mobility of each component. capes.gov.br
X-ray Scattering for Condensed Phase Structural Analysis
X-ray scattering is a powerful, non-destructive technique utilized to investigate the structural organization of ionic liquids (ILs) in their condensed phase. This method provides critical insights into the nanoscale ordering and intermolecular correlations that govern the unique physicochemical properties of these materials. For Pyrrolidinium, 1-hexyl-1-methyl- based systems, X-ray scattering studies reveal a complex liquid structure characterized by short-range ordering and the presence of nanoscale heterogeneities.
Detailed research findings from temperature-dependent X-ray scattering experiments on a homologous series of 1-alkyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)amide ([CnC1pyrr][NTf2]) ionic liquids, including the hexyl (n=6) derivative, have elucidated key structural features. The resulting structure functions, S(q), display distinct diffraction peaks that are indicative of different spatial correlations within the liquid.
For Pyrrolidinium, 1-hexyl-1-methyl- bis(trifluoromethylsulfonyl)amide, the structure function exhibits two prominent peaks in the scattering vector (q) range of 0.6 to 1.5 Å-1. aip.org These peaks are generally associated with the local ordering of ions, representing correlations between adjacent cations and anions. Furthermore, a significant feature observed for the 1-hexyl-1-methylpyrrolidinium cation is the appearance of a "First Sharp Diffraction Peak" (FSDP) at a q value below 0.5 Å-1. aip.org The presence of an FSDP is a hallmark of nanoscale organization in ionic liquids, arising from the segregation of the polar, charged headgroups and the nonpolar, aliphatic alkyl chains into distinct domains. This microphase separation is a direct consequence of the amphiphilic nature of the cation. aip.orgaip.org
The positions of these diffraction peaks are sensitive to temperature. As the temperature increases, both the main diffraction peaks and the FSDP shift to lower q values, indicating an expansion of the corresponding correlation distances within the liquid structure. aip.org This thermal expansion affects both the short-range ion-ion packing and the larger-scale nanostructural domains.
The table below summarizes the key diffraction features observed in X-ray scattering studies of Pyrrolidinium, 1-hexyl-1-methyl- bis(trifluoromethylsulfonyl)amide at ambient temperature.
Table 1: X-ray Scattering Peak Positions for Pyrrolidinium, 1-hexyl-1-methyl- bis(trifluoromethylsulfonyl)amide at 295 K
| Feature | Approximate Scattering Vector (q) Range (Å-1) | Structural Interpretation |
| First Sharp Diffraction Peak | < 0.5 | Correlation arising from segregation of polar and nonpolar nanodomains. aip.orgaip.org |
| Main Diffraction Peaks | 0.6 - 1.5 | Adjacency correlations and charge alternation between cations and anions. aip.orgaip.org |
It is noteworthy that while the pyrrolidinium cation is nonplanar and nonaromatic, the scattering intensities observed are remarkably similar to those of planar, aromatic imidazolium-based ILs when paired with the same anion. aip.org This similarity arises because the average electron density of the anion's atoms is substantially greater than that of the cation's atoms, making the anion's contribution to the scattering pattern particularly dominant. aip.org
Computational Chemistry and Molecular Modeling of Pyrrolidinium, 1 Hexyl 1 Methyl Analogues
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to understanding the electronic structure and energetics of molecules. These methods are crucial for accurately describing the behavior of ILs.
Density Functional Theory (DFT) is a versatile quantum mechanical method used to investigate the interactions between ions in an ionic liquid. frontiersin.orgnih.gov By analyzing the interaction energies, researchers can gain insights into the nature and strength of the forces governing the structure and properties of these materials. nih.gov The interaction energy between molecules can be decomposed into meaningful components such as electrostatic, exchange, correlation, and electronic-preparation energies. torvergata.it This decomposition helps in understanding the fundamental nature of the intermolecular forces. torvergata.it
DFT calculations have been instrumental in developing and parameterizing force fields for classical molecular dynamics simulations of ionic liquids. nih.gov For instance, DFT has been used to study the interaction of ILs with other molecules and surfaces, which is crucial for applications in separations and electrochemistry. nih.gov The choice of the exchange-correlation functional and basis set is critical for obtaining accurate results. arxiv.org The SCAN meta-GGA functional, for example, has shown good performance for a variety of systems. arxiv.org
Table 1: Comparison of Computational Methods for Pyrrolidinium (B1226570) Analogues
| Computational Method | Application | Key Findings |
| Ab Initio Molecular Orbital Calculations | Force field refinement for MD simulations. acs.org | Improved accuracy of calculated densities for ionic liquids. acs.org |
| Density Functional Theory (B3LYP/6-311+G(d,p)) | Structure optimization and property calculation. nih.govdtu.dk | Provides optimized molecular geometries for further analysis. nih.gov |
| Kohn-Sham Fragment Energy Decomposition Analysis (KS-FEDA) | Dissection of interaction energies. torvergata.it | Allows for the decomposition of interaction energy into electrostatic, exchange, correlation, and electronic-preparation components. torvergata.it |
| DFT with SCAN meta-GGA functional | Electronic structure calculations. arxiv.org | Demonstrates good accuracy for a variety of molecular and solid-state systems. arxiv.org |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a dynamic picture of the behavior of ionic liquids, allowing for the investigation of transport properties and interfacial phenomena.
MD simulations are a powerful tool for studying the self-diffusion coefficients of ions in ionic liquids. acs.org These simulations can effectively reproduce the qualitative trends observed in experimental measurements, such as the dependence of diffusion on the alkyl chain length of the cation and the nature of the anion. acs.org For instance, simulations have shown that the translational motion of the terminal carbon atoms in the alkyl chains of imidazolium (B1220033) cations is significantly faster than that of the atoms in the imidazolium rings and the anions. acs.org It has been noted that nonpolarizable force fields can sometimes underestimate transport properties, leading to diffusion coefficients that are an order of magnitude smaller than experimental values. acs.orgacs.org The inclusion of polarization effects in the force fields can lead to an increase in the calculated diffusion coefficients, bringing them into better agreement with experimental data. acs.org
Understanding the structure and dynamics of the electrode-electrolyte interface is crucial for applications such as batteries and supercapacitors. nih.govresearchgate.net MD simulations are extensively used to model the interfacial nanostructure of ionic liquids at charged surfaces. acs.orgnih.govresearchgate.net These simulations have revealed that pyrrolidinium-based ionic liquids can form more layered structures near a negatively charged graphene electrode compared to imidazolium-based systems. nih.govresearchgate.net The orientation of the cations at the interface is also a key factor, with pyrrolidinium rings tending to lie parallel to the electrode surface. nih.govresearchgate.net The surface charge density of the electrode significantly influences the structure of the electric double layer. researchgate.net
Simulations of Li-doped ionic liquids at electrified interfaces have been performed to understand their behavior in battery applications. nasa.gov These studies investigate the differential capacitance and the structure of the electric double layer as a function of the applied potential. nasa.gov
Table 2: Key Findings from MD Simulations of Pyrrolidinium Analogues
| Simulation Focus | System | Key Findings |
| Ion Self-Diffusion | Pyrrolidinium-based ILs | Qualitative trends in diffusion coefficients are well-reproduced; nonpolarizable force fields can underestimate diffusion. acs.orgacs.orgacs.org |
| Interfacial Structure | Pyrrolidinium ILs at Graphene Electrodes | Pyrrolidinium systems form more ordered layers near negatively charged electrodes compared to imidazolium systems. nih.govresearchgate.net |
| Li-Doped Electrolytes | Pyrrolidinium-based ILs with Li-salts | Simulations provide insights into the differential capacitance and electric double layer structure at electrified interfaces. nasa.gov |
Conductor-like Screening Model for Real Solvents (COSMO-RS) for Predicting Molecular Interactions and Phase Behavior
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful predictive tool based on quantum chemical calculations that is widely used to estimate the thermodynamic properties of fluids and mixtures. ua.ptnih.gov It allows for the screening of a vast number of ionic liquids for specific applications by predicting properties such as activity coefficients, solubility, and phase equilibria from the molecular structure alone. researchgate.netnih.govacademicjournals.org
COSMO-RS has been successfully applied to predict the liquid-liquid equilibria (LLE) and vapor-liquid equilibria (VLE) of mixtures containing ionic liquids and alcohols, showing reasonable qualitative agreement with experimental data. ua.pt The model can also be used to predict the solubility of various compounds, including plastics like PET, in ionic liquids by calculating properties like the logarithmic activity coefficient (ln(γ)) and excess enthalpy (HE). dtu.dkresearchgate.net Lower values of ln(γ) and HE generally indicate better solubility. researchgate.net Furthermore, COSMO-RS can be employed to predict the polarity of ionic liquids and their mixtures. rsc.org The consideration of different molecular conformers can be crucial for improving the accuracy of COSMO-RS predictions, especially for complex molecules. core.ac.ukresearchgate.net
Table 3: Applications of COSMO-RS for Pyrrolidinium Analogues
| Application | Predicted Property | Significance |
| Solvent Screening | Activity coefficients, solubility, phase equilibria. researchgate.netnih.govacademicjournals.org | Enables rapid identification of promising ionic liquids for specific tasks without extensive experimental work. ua.pt |
| Polymer Dissolution | Logarithmic activity coefficient (ln(γ)), excess enthalpy (HE). dtu.dkresearchgate.net | Predicts the suitability of ionic liquids as solvents for recycling and processing of plastics. dtu.dk |
| Polarity Prediction | Empirical solvent polarity scales (e.g., ENT). rsc.org | Helps in understanding and tailoring the solvent properties of ionic liquids for various applications. |
| Environmental Fate | Octanol-water partition coefficient (KOW), bioconcentration factor (BCF). academicjournals.org | Assesses the potential environmental impact of ionic liquids. academicjournals.org |
Machine Learning Approaches for System Property Prediction
The prediction of physicochemical properties of ionic liquids (ILs), including analogues of Pyrrolidinium, 1-hexyl-1-methyl-, is a critical step in designing these materials for specific applications. nih.gov Traditional experimental methods for property characterization can be time-consuming and costly. nih.gov As a result, computational methods, particularly machine learning (ML), have emerged as powerful tools for rapidly screening and identifying promising candidates with desired characteristics. nih.govarxiv.org These approaches are often integrated into a Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) framework, which seeks to correlate the molecular structure of a compound with its properties or activities. mdpi.commagtech.com.cn
Machine learning algorithms are adept at identifying complex, non-linear relationships within large datasets of chemical structures and their corresponding properties. arxiv.orgnumberanalytics.com This capability is particularly valuable for the vast chemical space of ionic liquids, where subtle changes in the cation or anion structure can significantly alter properties like melting point, viscosity, and ionic conductivity. mdpi.com The general workflow for developing an ML model for property prediction involves several key stages: data collection from sources like the NIST ILThermo database, generation of molecular descriptors, model training and validation, and finally, prediction of properties for new, uncharacterized compounds. nsf.govrsc.org
Various machine learning models have been applied to predict the properties of ionic liquids, each with its own strengths. Common models include multiple linear regression (MLR), random forest (RF), extreme gradient boosting (XGBoost), and deep learning models like artificial neural networks (ANNs). nsf.govacs.org The performance of these models is typically evaluated using statistical metrics such as the coefficient of determination (R²) and the root mean square error (RMSE). mdpi.comnih.gov
Research Findings
Recent studies have demonstrated the successful application of machine learning in predicting a range of properties for ionic liquids, including those with pyrrolidinium cations.
One study employed a deep-learning model to predict the melting points of 1,253 different ionic liquids. mdpi.com The model achieved a high degree of accuracy, with an R² score of 0.90 and an RMSE of approximately 32 K. mdpi.com This indicates a strong correlation between the predicted and experimental values. The analysis also identified key molecular descriptors that significantly influence the melting point, providing valuable insights for designing ILs with specific thermal characteristics. mdpi.com
Another research effort focused on developing a generalized machine learning model for predicting the ionic conductivity of a diverse set of 397 unique ionic liquids, encompassing ten different cation families. nsf.govrsc.org The dataset included 2,869 conductivity values across a wide temperature range. nsf.govrsc.org The study compared the performance of multiple linear regression, random forest, and extreme gradient boosting models. The XGBoost model was found to be the most accurate, particularly for cation families that were underrepresented in the dataset. nsf.gov The predictive power of the XGBoost model was further validated using an external dataset, demonstrating its robustness. nsf.gov
The prediction of toxicological properties is another area where machine learning has shown significant promise. A deep probabilistic learning model was developed to predict the toxicity of ionic liquids based solely on their chemical structure, using open-source tools to generate molecular descriptors. nih.gov This approach eliminates the need for manual feature extraction. The model demonstrated excellent reliability and accuracy, achieving an R² of 0.943 and an RMSE of 0.228. nih.gov A key advantage of this model is its ability to provide an uncertainty level for each prediction, which is crucial for assessing the reliability of the output. nih.gov
The selection of appropriate molecular descriptors is a critical factor that directly impacts the performance of ML models. acs.org These descriptors can be derived from the molecular structure using various methods, such as group contribution (GC) methods or cheminformatics software. nih.govacs.org In some cases, combining different types of features, such as structural features and molecular descriptors, can lead to improved model performance. For instance, a model predicting the ionic conductivity of 2,684 ILs achieved the best performance (R² of 0.937) when using a combination of features learned through graph neural networks and molecular descriptors from RDKit. acs.org
The following tables summarize the performance of different machine learning models in predicting various properties of ionic liquids.
Table 1: Performance of a Deep-Learning Model for Melting Point Prediction of Ionic Liquids
| Metric | Value |
| Number of ILs | 1253 |
| R² Score | 0.90 |
| RMSE | ~32 K |
| Data sourced from a study on machine-learning model prediction of ionic liquid melting points. mdpi.com |
Table 2: Performance of Different Machine Learning Models for Ionic Conductivity Prediction
| Model | R² (Overall) | RMSE (S/m) |
| Multiple Linear Regression | 0.81 | 0.49 |
| Random Forest | 0.96 | 0.23 |
| Extreme Gradient Boosting (XGBoost) | 0.97 | 0.21 |
| Data reflects the performance on a dataset of 397 unique ionic liquids. nsf.govrsc.org |
Table 3: Performance of a Deep Probabilistic Learning Model for Toxicity Prediction
| Metric | Value |
| R² Score | 0.943 |
| RMSE | 0.228 |
| Data from a study on a deep probabilistic learning model for predicting ionic liquids toxicity. nih.gov |
Electrochemical Engineering and Applications of Pyrrolidinium, 1 Hexyl 1 Methyl Based Electrolytes
Electrolyte Design for Energy Storage Systems
The versatility of the 1-hexyl-1-methylpyrrolidinium cation allows for the tailoring of electrolyte properties to meet the specific demands of different energy storage technologies. mdpi.com By pairing it with various anions, researchers can fine-tune characteristics like viscosity, conductivity, and electrochemical stability.
Investigations in Lithium-Ion and Lithium-Based Batteries
Electrolytes based on pyrrolidinium (B1226570) cations, including 1-hexyl-1-methylpyrrolidinium, are being explored as safer alternatives to conventional organic solvent-based electrolytes in lithium-ion batteries (LIBs). nih.govresearchgate.netmdpi.com Their non-flammable nature and low vapor pressure address critical safety concerns associated with traditional LIBs. researchgate.netmdpi.com
Research has shown that the choice of the anion paired with the pyrrolidinium cation significantly impacts the electrolyte's performance. For instance, anions like bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) are commonly used due to the favorable electrochemical properties they impart to the electrolyte. mdpi.com The addition of lithium salts, such as lithium bis(trifluoromethylsulfonyl)imide (LiTFSI), to these ILs is necessary to provide the charge carriers (Li⁺ ions) for battery operation. mdpi.com However, the concentration of the lithium salt must be carefully optimized, as higher concentrations can lead to increased viscosity and decreased ionic conductivity. mdpi.com
Computational studies, such as those employing density functional theory, have been instrumental in predicting the electrochemical windows of various pyrrolidinium-based ILs, aiding in the selection of suitable candidates for high-voltage lithium battery applications. researchgate.net These studies have investigated combinations of N,N-hexylmethylpyrrolidinium (a close structural analog to 1-hexyl-1-methylpyrrolidinium) with anions like dicyanamide (B8802431), trifluoroacetate, and bis(fluorosulfonyl)imide. researchgate.net
Utilization in Supercapacitors (Electric Double Layer Capacitors)
1-hexyl-1-methylpyrrolidinium-based electrolytes are also promising for use in electric double-layer capacitors (EDLCs), also known as supercapacitors. researchgate.netnih.gov EDLCs store energy by accumulating ions at the electrode-electrolyte interface, and the properties of the electrolyte are paramount to their performance. nih.gov
The wide electrochemical window of pyrrolidinium-based ILs allows for higher operating voltages in EDLCs, which in turn leads to a significant increase in the specific energy that can be stored. nih.gov The size and shape of the ions in the electrolyte influence the formation of the electric double layer and, consequently, the capacitance. Studies have shown that the structure of the cation, including the length of the alkyl chains, affects the cycling stability of EDLCs, particularly at elevated temperatures. researchgate.netkoreascience.kr For instance, research on pyrrolidinium-based ILs with varying alkyl chain lengths has demonstrated that longer chains can enhance cycling stability by mitigating the reductive decomposition of the cation. researchgate.netkoreascience.kr
The use of ILs like 1-hexyl-1-methylpyrrolidinium hexafluorophosphate (B91526) in conjunction with polymer hosts such as polyvinyl alcohol has been explored to create solid polymer electrolytes for supercapacitors. researchgate.net These solid-state devices offer potential advantages in terms of safety and form factor.
Electrochemical Stability Window Determination and Optimization
The electrochemical stability window (ESW) is a critical parameter for any electrolyte, as it defines the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction. nih.govrsc.org For 1-hexyl-1-methylpyrrolidinium-based electrolytes, the ESW is influenced by the constituent ions, as well as the presence of impurities like water. rsc.orgutexas.edu
The cathodic limit of the ESW is typically determined by the reduction of the cation, while the anodic limit is governed by the oxidation of the anion. rsc.orgpsu.edu Quantum chemical calculations have been employed to predict the decomposition pathways of pyrrolidinium cations at the cathode. psu.edu Experimental techniques like cyclic voltammetry are used to measure the ESW. acs.org For example, the ESW of 1-butyl-1-methylpyrrolidinium (B1250683) bis(trifluoromethylsulfonyl)imide ([C4C1Pyr][NTf2]), a related compound, has been reported to be approximately 5.9 V. rsc.org It is generally observed that pyrrolidinium-based ILs exhibit wider electrochemical windows compared to their imidazolium-based counterparts.
Optimization of the ESW can be achieved by carefully selecting the anion and by purifying the IL to remove electrochemically active impurities. rsc.orgutexas.edu For instance, the combination of the 1-butyl-1-methylpyrrolidinium cation with the bis(trifluoromethylsulfonyl)imide anion results in a wider ESW compared to its pairing with the bis(fluorosulfonyl)imide anion. rsc.org
Factors Influencing Charge Transport and Ionic Mobility
The efficiency of charge transport and the mobility of ions within the electrolyte are crucial for the performance of electrochemical devices. rsc.orgnih.gov In 1-hexyl-1-methylpyrrolidinium-based electrolytes, these factors are primarily influenced by viscosity, temperature, and the interactions between the ions. acs.orgrsc.org
Generally, the high viscosity of ionic liquids compared to conventional organic solvents can lead to slower ion movement. acs.org This can be mitigated by operating at higher temperatures or by adding low-viscosity co-solvents. acs.orgenergy.gov However, the addition of co-solvents must be carefully considered as it can affect other properties like the ESW.
Studies on similar ionic liquids have shown that charge transport can be influenced by confinement in nanoporous materials. rsc.org For example, the diffusion coefficient of an imidazolium-based IL was found to decrease significantly within hydrophilic silica (B1680970) nanopores due to reduced mobility at the pore-matrix interface. rsc.org This highlights the importance of considering the interaction between the electrolyte and the porous electrode structures in energy storage devices.
Advanced Electrochemical Processes
Beyond energy storage, the unique properties of 1-hexyl-1-methylpyrrolidinium-based electrolytes open doors for their use in more specialized electrochemical processes.
Electrochemical Series Establishment in Pure Ionic Liquids
The concept of an electrochemical series, which ranks the standard electrode potentials of different metals, is well-established in aqueous solutions. However, creating a similar universal series in ionic liquids has been challenging due to the complex and varied nature of these solvents. rsc.orgrsc.org
Recent research has made significant strides in establishing an electrochemical series in pure pyrrolidinium-based ionic liquids. rsc.orgrsc.org This was achieved by designing a redox system where metal ions are introduced into the electrolyte through anodic dissolution, ensuring that only a single type of anion is present. rsc.orgrsc.org A study utilizing 1-butyl-1-methylpyrrolidinium-based ILs with bis(trifluoromethylsulfonyl)imide and bis(fluorosulfonyl)imide anions successfully established the formal potentials of various metals. rsc.org This work revealed that the redox activity of metals can be inverted in ionic liquids compared to aqueous systems, leading to unusual galvanic displacement reactions. rsc.orgrsc.org
The establishment of such electrochemical series in pure ionic liquids like those based on 1-hexyl-1-methylpyrrolidinium is crucial for applications such as electrodeposition, electrowinning, and understanding corrosion phenomena in these media.
Compound Names
| Cation/Anion Name | Abbreviation |
| 1-hexyl-1-methylpyrrolidinium | [C6C1Pyr]⁺ |
| 1-butyl-1-methylpyrrolidinium | [C4C1Pyr]⁺ |
| bis(trifluoromethylsulfonyl)imide | [TFSI]⁻ or [NTf2]⁻ |
| bis(fluorosulfonyl)imide | [FSI]⁻ |
| hexafluorophosphate | [PF6]⁻ |
| dicyanamide | [N(CN)2]⁻ |
| trifluoroacetate | [TFA]⁻ |
| lithium | Li⁺ |
| Polyvinyl alcohol | PVA |
Electrodeposition Studies
The use of pyrrolidinium-based ionic liquids as electrolytes for metal electrodeposition is an area of significant research. While studies specifically detailing the 1-hexyl-1-methylpyrrolidinium cation are part of a broader investigation into alkylpyrrolidinium ILs, the principles observed with closely related cations, such as 1-butyl-1-methylpyrrolidinium ([C₄mpyr]⁺), provide critical insights. These electrolytes have been successfully used for the electroplating and stripping of highly reactive metals like lithium. nih.gov
In these systems, the composition of the anion, such as bis(fluorosulfonyl)imide (FSI)⁻ or bis(trifluoromethanesulfonyl)imide (TFSI)⁻, in conjunction with the pyrrolidinium cation, plays a crucial role. For instance, studies have shown that homogeneous electrodeposition of lithium is achievable in TFSI-based ILs. nih.gov The cation structure influences the formation and stability of the solid electrolyte interphase (SEI), a critical layer that dictates the efficiency and safety of metal plating processes. The use of pyrrolidinium-based ILs has been shown to suppress the formation of dendrites, which are needle-like metallic structures that can cause short circuits in batteries. nih.govnih.gov The stable SEI formed in these electrolytes helps to prevent such detrimental growth, leading to smoother, more uniform metal deposits. nih.gov
Research has also explored the electrodeposition of other metals, such as aluminum, in different ionic liquid systems. osti.gov In these cases, the ionic liquid not only acts as the solvent but also as the source of the metal ions, with species like [Al₂Cl₇]⁻ being the active component for deposition. osti.gov The principles of nucleation and growth observed in these systems are fundamental to understanding how 1-hexyl-1-methylpyrrolidinium-based electrolytes would behave.
Below is a table summarizing key findings in related electrodeposition studies.
| Metal/System | Electrolyte Component | Key Findings |
| Lithium | N-butyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide (Pyr₁₄TFSI) | Achieved homogeneous electroplating and stripping; suppressed dendrite growth through stable SEI formation. nih.gov |
| Lithium | N-butyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide (Pyr₁₄FSI) | Demonstrated enhanced SEI-forming ability and fast cathodic reactivity. nih.gov |
| Aluminum | 1-ethyl-3-methylimidazolium tetrachloroaluminate | Successful deposition on glassy carbon electrodes; [Al₂Cl₇]⁻ identified as the active species for deposition. osti.gov |
Electrochemical Generation of Reactive Species (e.g., Superoxide (B77818) Ion-Radical)
The electrochemical generation of reactive oxygen species, such as the superoxide ion-radical (O₂⁻), in a stable and controlled manner is crucial for various applications, including organic synthesis and environmental remediation. Ionic liquids based on the 1-butyl-1-methylpyrrolidinium cation, a close structural analog to the 1-hexyl-1-methylpyrrolidinium cation, have proven to be excellent media for such processes. elsevierpure.comelectrochemsci.orgresearchgate.net
The superoxide ion is typically generated through the one-electron reduction of dissolved molecular oxygen. electrochemsci.orgresearchgate.net In aprotic ionic liquids like 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([C₄mpyr][TFSI]), the superoxide species exhibits remarkable stability. elsevierpure.comelectrochemsci.orgresearchgate.net This stability is attributed to the non-acidic nature of the pyrrolidinium cation and the poor coordinating ability of the TFSI⁻ anion, which minimizes proton- or cation-induced disproportionation of the superoxide ion. researchgate.net
Cyclic voltammetry is a key technique used to study this process. In an oxygen-saturated [C₄mpyr][TFSI] electrolyte, a well-defined, quasi-reversible reduction peak corresponding to the O₂/O₂⁻ couple is observed. electrochemsci.orgresearchgate.net The stability of the generated superoxide allows for its use in subsequent chemical reactions. acs.org Furthermore, the superoxide ion can also be generated chemically by dissolving salts like potassium superoxide (KO₂) directly into the ionic liquid, where it remains stable. elsevierpure.comelectrochemsci.orgresearchgate.net
The table below presents data from cyclic voltammetry studies on superoxide generation in a related pyrrolidinium-based ionic liquid.
| Parameter | Value | Conditions |
| Working Electrode | Glassy Carbon | - |
| Electrolyte | 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide | Oxygen-saturated, 25 °C |
| Scan Rate (mV/s) | 100 | - |
| Cathodic Peak Potential (Epc) | ~ -1.1 V vs. Ag/AgCl | Potential for O₂ reduction to O₂⁻. researchgate.net |
| Anodic Peak Potential (Epa) | ~ -0.9 V vs. Ag/AgCl | Potential for O₂⁻ oxidation back to O₂. researchgate.net |
Interfacial Phenomena at Electrodes in Pyrrolidinium-Based Electrolytes
The interface between an electrode and an ionic liquid electrolyte is a region of intense scientific interest. The structure and behavior of this interface govern the kinetics of electron transfer, the performance of electrochemical devices, and the stability of the entire system.
Electric Double Layer (EDL) Structure
The electric double layer (EDL) forms at the interface when an electrode is immersed in an electrolyte, and its structure is fundamentally different in ionic liquids compared to traditional aqueous or organic electrolytes. nih.govnih.gov In ILs, the EDL is not a simple arrangement but a complex, multilayered structure composed entirely of ions—the cations and anions of the liquid itself. nih.govacs.org
At a charged electrode surface, both the 1-hexyl-1-methylpyrrolidinium cation and the counter-anion will arrange themselves into distinct layers that can extend several nanometers into the bulk liquid. nih.gov The structure of these layers is influenced by the electrode potential, the size and shape of the ions, and specific ion-electrode interactions. nih.gov For instance, at a negatively charged electrode, there will be an accumulation of 1-hexyl-1-methylpyrrolidinium cations in the layer closest to the surface. nih.govacs.org This initial layer may be followed by an excess of anions, creating an oscillating charge profile that gradually decays into the neutral bulk electrolyte. acs.org This layered structure has been described as being more akin to a multilayered ionic arrangement than the classical Gouy-Chapman-Stern model used for dilute electrolytes. acs.org The thickness and capacitance of this EDL are critical parameters in applications like supercapacitors and batteries. confex.comaps.org
Interfacial Nanostructure Analysis (e.g., via Atomic Force Microscopy)
Atomic Force Microscopy (AFM) has emerged as a powerful tool for probing the nanostructure of the electrode-ionic liquid interface in real-time and under applied potential. nih.gov Studies on electrolytes containing the N-butyl-N-methylpyrrolidinium ([C₄mpyr]⁺) cation reveal the formation of distinct, ordered interfacial layers on electrode surfaces like highly oriented pyrolytic graphite (B72142) (HOPG). nih.gov
These AFM studies show that multiple layers of ions form at the interface, and the number and stability of these layers can be significantly different from those in other types of ionic liquids, such as those based on imidazolium (B1220033) cations. nih.gov Specifically, electrolytes based on the [C₄mpyr]⁺ cation have been observed to form a more extensive and consistent interfacial structure compared to their imidazolium counterparts under similar conditions. nih.gov The addition of metal salts, such as zinc dicyanamide, into a [C₄mpyr]-based electrolyte can lead to a marked increase in both the number and consistency of these interfacial layers. nih.gov This finding is significant as it directly correlates the interfacial nanostructure with the electrochemical behavior of the system, demonstrating that the more structured interface in pyrrolidinium-based ILs can influence metal deposition processes. nih.gov
The table below summarizes comparative findings from AFM analysis of pyrrolidinium-based ILs.
| Ionic Liquid System | Substrate | Key Observation |
| N-butyl-N-methylpyrrolidinium dicyanamide ([C₄mpyr][dca]) | HOPG | Exhibits a more extensive and consistent interfacial layered structure compared to imidazolium-based ILs. nih.gov |
| [C₄mpyr][dca] with Zn(dca)₂ | HOPG | Addition of the zinc salt leads to a stark increase in the number and consistency of the perceived interfacial layers. nih.gov |
Catalysis and Reaction Media Engineering with Pyrrolidinium, 1 Hexyl 1 Methyl Ionic Liquids
Role as Reaction Solvents in Organic Synthesis
Ionic liquids (ILs) based on the pyrrolidinium (B1226570) cation have emerged as promising green solvents for a variety of organic reactions. Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive alternatives to volatile organic compounds (VOCs). Pyrrolidinium, 1-hexyl-1-methyl- and its analogues can act as more than just inert solvents; they can influence reaction rates and selectivity. researchgate.net
These ILs can serve as phase-transfer catalysts, facilitating reactions between reactants in different phases. researchgate.net Their ionic nature and the structure of the pyrrolidinium cation, with its limited conformational freedom, can help organize the molecular environment of a reaction. researchgate.net This has been noted in applications such as the synthesis of heterocycles, a critical step in the production of many pharmaceuticals. For instance, pyrrolidinium-based ILs have been employed in multicomponent reactions like the Biginelli reaction to produce dihydropyrimidinones. researchgate.netwhiterose.ac.uk The use of these ILs can lead to accelerated reaction rates, improved product yields, and enhanced reusability of the catalytic system. researchgate.net
While N-methylpyrrolidinone (NMP), a structurally related dipolar aprotic solvent, is facing regulatory scrutiny due to its toxicity, similar structures like N-butylpyrrolidinone have been investigated as safer alternatives that retain desirable solvent properties. whiterose.ac.uk This trend underscores the potential of pyrrolidinium-based ILs like Pyrrolidinium, 1-hexyl-1-methyl- as designer solvents for cleaner and more efficient chemical processes.
Application in Specific Catalytic Transformations
The utility of Pyrrolidinium, 1-hexyl-1-methyl- extends to its direct or indirect involvement in specific catalytic reactions, where it can modify catalyst activity and stability.
Hydrosilylation Reactions
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental process in organosilicon chemistry. Research has demonstrated that pyrrolidinium-based ionic liquids are effective in the synthesis of platinum-based catalysts for this reaction. Although specific studies on the 1-hexyl-1-methyl derivative are limited, research on closely related analogues provides significant insight.
For example, new air-stable anionic platinum complexes have been synthesized using 1-butyl-1-methylpyrrolidinium (B1250683) chloride. whiterose.ac.uk These complexes have shown high catalytic activity in the hydrosilylation of olefins such as 1-octene (B94956) with siloxanes like 1,1,1,3,5,5,5-heptamethyltrisiloxane. whiterose.ac.uk A key finding is that these IL-derived catalysts are often insoluble in the reaction medium, which facilitates their separation and reuse over multiple cycles without a significant loss of activity. whiterose.ac.uk This insolubility presents a significant advantage over traditional homogeneous catalysts.
The catalytic activity is influenced by both the cation and the anion of the ionic liquid precursor, indicating that the properties of Pyrrolidinium, 1-hexyl-1-methyl- could be fine-tuned by anion selection to optimize catalyst performance.
Table 1: Catalyst Reusability in Hydrosilylation of 1-Octene
| Catalytic Cycle | Conversion (%) |
| 1 | >99 |
| 2 | >99 |
| 3 | >99 |
| 4 | >99 |
| 5 | >99 |
| 6 | 98 |
| 7 | 97 |
| 8 | 95 |
| 9 | 95 |
| 10 | 94 |
| This table presents representative data on the reusability of a platinum catalyst synthesized with a pyrrolidinium-based ionic liquid in the hydrosilylation of 1-octene. The specific catalyst is [BMPip]₂[PtCl₆], a close analogue to systems that could be derived from Pyrrolidinium, 1-hexyl-1-methyl-. |
Biotransformation Processes (e.g., Enzyme Catalysis)
The application of ionic liquids in biocatalysis is a rapidly growing field, aiming to combine the high selectivity of enzymes with the unique solvent properties of ILs. qub.ac.ukbohrium.com Pyrrolidinium, 1-hexyl-1-methyl- ([HMP]) is explicitly mentioned as a cation used in ionic liquids for biocatalytic applications. qub.ac.uk These applications include both whole-cell biocatalysis and processes using isolated enzymes. qub.ac.ukbohrium.com
Ionic liquids can address some of the challenges in biocatalysis, such as the low solubility of non-polar substrates in aqueous media. qub.ac.uk By creating biphasic systems, the enzyme can remain in a stabilizing aqueous environment while the substrate and product partition into the IL phase, simplifying separation and improving process efficiency. nih.gov
However, the interaction between the IL and the enzyme is complex. The properties of the IL, such as the cation's alkyl chain length, can significantly impact enzyme activity and stability. rsc.org For instance, increasing hydrophobicity through longer alkyl chains can sometimes decrease enzyme activity. qub.ac.uk The choice of anion is also critical, as those with strong hydrogen-bond basicity may disrupt the enzyme's secondary structure, leading to unfolding and deactivation. rsc.org Therefore, while Pyrrolidinium, 1-hexyl-1-methyl- is a candidate for biocatalytic systems, careful selection of the accompanying anion and optimization of reaction conditions are essential to maintain enzyme integrity and function.
Heterogenization and Supported Catalysis Concepts
A major goal in catalysis is to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. Pyrrolidinium, 1-hexyl-1-methyl- can be a key component in achieving this through concepts like Supported Ionic Liquid Phase (SILP) catalysis and the design of insoluble catalytic systems.
Supported Ionic Liquid Phase (SILP) Catalysts
The SILP concept involves immobilizing a thin film of an ionic liquid, in which a homogeneous catalyst is dissolved, onto the surface of a porous solid support. nih.govnih.gov This creates a material that behaves as a solid, allowing for easy handling and use in continuous-flow reactors, while the catalytic reaction occurs in the liquid IL phase. nih.gov This approach reduces the total amount of ionic liquid required and prevents the catalyst from leaching into the product stream. nih.gov
Pyrrolidinium-based cations are among those used to create SILP systems. nih.gov The IL can be physically adsorbed onto the support or chemically grafted to the surface. nih.gov For example, chiral ferrocene (B1249389) ligands tagged with N-methylpyrrolidinium have been synthesized, demonstrating a strategy for anchoring IL-based catalysts to a support. mdpi.com By using Pyrrolidinium, 1-hexyl-1-methyl-, a SILP catalyst could be designed where the hexyl chain enhances the lipophilicity, potentially improving interactions with non-polar substrates while the pyrrolidinium headgroup anchors the IL film to the support material.
Designing Insoluble Catalytic Systems
An alternative to supporting the ionic liquid is to design catalytic complexes that are inherently insoluble in the reaction medium. As mentioned in the context of hydrosilylation, platinum complexes synthesized with pyrrolidinium-based ILs can precipitate from the non-polar reaction mixture, allowing for simple decantation and reuse. whiterose.ac.uk This represents a form of "self-supporting" catalyst where the IL component renders the entire complex insoluble.
Another innovative approach involves using long-chain pyrrolidinium salts as organogelators. researchgate.net Research has shown that incorporating a long alkyl group, such as a hexadecyl chain, onto a pyrrolidinium scaffold can produce low-molecular-weight gelators capable of solidifying various liquids, including other ionic liquids and organic solvents. researchgate.net This opens the possibility of using Pyrrolidinium, 1-hexyl-1-methyl- or similar long-chain derivatives to create structured, gel-based catalytic systems. In such a system, the catalyst could be entrapped within a stable, self-assembled network formed by the IL, effectively heterogenizing it while maintaining a liquid-like environment for the reaction to proceed.
Separation Science and Purification Technologies Utilizing Pyrrolidinium, 1 Hexyl 1 Methyl Analogues
Gas Separation Applications
The separation of gases is a critical industrial process, with applications ranging from natural gas sweetening to capturing greenhouse gases. Pyrrolidinium-based ionic liquids have been investigated for their potential to selectively absorb certain gases.
The capture of carbon dioxide (CO2) is a significant area of research aimed at mitigating climate change. Ionic liquids are considered for this purpose due to their ability to physically or chemically absorb CO2. Studies have shown that the structure of the ionic liquid, including the cation and anion, plays a crucial role in its CO2 solubility.
Research into various ionic liquids has highlighted that while conventional ionic liquids primarily rely on physical sorption, the introduction of specific functional groups can enhance CO2 capture capacity through chemical interactions. core.ac.uk For instance, task-specific ionic liquids with amine functionalities show increased CO2 solubility at low pressures. core.ac.uk While much research has focused on imidazolium-based ionic liquids, pyrrolidinium-based systems are also being explored, in part because they are considered less toxic. researchgate.net
Composite membranes made from polymeric ionic liquids (PILs) with pyrrolidinium (B1226570) cations have been developed for CO2 separation. researchgate.net For example, composite membranes based on poly(diallyldimethylammonium) bis(trifluoromethylsulfonyl)imide blended with 1-butyl-1-methylpyrrolidinium (B1250683) bis(trifluoromethylsulfonyl)imide have been tested for flue gas separation. researchgate.net The results indicate that increasing the free ionic liquid content in the polymer matrix enhances the permeability of CO2. researchgate.net
| Ionic Liquid System | CO2 Permeability (Barrer) | CO2/N2 Selectivity | CO2/CH4 Selectivity | Reference |
| Poly([pyr11][NTf2])/IL (40 wt%) | ~150 | ~20 | ~10 | researchgate.net |
| Pyridinium-based PIL-IL (45 wt%) | 11.8 | - | 35 | mdpi.com |
| PIL/IL/MOF-5 (30 wt%) | 340 | - | - | ehu.es |
Note: 1 Barrer = 10^-10 cm^3 (STP) cm / (cm^2 s cmHg). Data is approximate and derived from graphical representations in the source material.
The effectiveness of a solvent for CO2 capture is often determined by its selectivity for CO2 over other gases, such as nitrogen (N2), which is a major component of flue gas, and methane (B114726) (CH4) in natural gas. Therefore, understanding the solubility of these other gases is essential.
Liquid-Liquid Extraction Processes
Liquid-liquid extraction is a widely used separation technique in the chemical industry. Pyrrolidinium-based ionic liquids have shown potential as effective solvents for extracting specific organic compounds from mixtures.
The separation of aromatic hydrocarbons like toluene (B28343) and benzene (B151609) from aliphatic hydrocarbons is a significant industrial process. uva.es Pyrrolidinium-based ionic liquids have been investigated as alternative extraction solvents to traditional organic solvents. uva.esresearchgate.net For instance, the liquid-liquid equilibrium of ternary systems containing an aliphatic hydrocarbon (like octane, decane, or dodecane), an aromatic hydrocarbon (benzene), and a pyrrolidinium-based ionic liquid has been studied. uva.esresearchgate.net
The effectiveness of the extraction is evaluated based on the solute distribution ratio and selectivity. Research has shown that ionic liquids like 1-butyl-1-methylpyrrolidinium trifluoromethanesulfonate (B1224126) and 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide can be suitable solvents for this separation. uva.esresearchgate.net
| Ionic Liquid | Hydrocarbon System | Temperature (K) | Selectivity (Benzene/Dodecane) | Reference |
| [BMpyr][TfO] | Dodecane + Benzene | 298.15 | High | uva.esresearchgate.net |
| [BMpyr][NTf2] | Dodecane + Benzene | 298.15 | High | uva.esresearchgate.net |
| [BMpyr][DCA] | Dodecane + Benzene | 298.15 | High | uva.esresearchgate.net |
Note: [BMpyr] refers to 1-butyl-1-methylpyrrolidinium.
Aqueous biphasic systems (ABS) offer a benign environment for separations, particularly for biomolecules. Ionic liquid-based ABS are formed by mixing an ionic liquid with a salt solution or a polymer solution. These systems have been applied to the extraction of various compounds.
In a relevant study, 1-hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide was used to extract phenolic compounds from water. researchgate.net The results indicated that the extraction efficiency was high, with the transfer of phenols from the aqueous phase to the ionic liquid phase being promoted by competitive solute-solvent interactions, particularly hydrogen bonding. researchgate.net The study also found that the aromatic nature of the cation was not the primary factor driving the extraction process. researchgate.net
Membrane-Based Separations
Membrane technology offers an energy-efficient alternative to conventional separation processes. Ionic liquids are being integrated into membranes in several ways, including as supported liquid membranes (SLMs), as polymer/ionic liquid composite membranes, and in the form of polymerized ionic liquids (PILs). researchgate.netsemanticscholar.orgmdpi.com
Pyrrolidinium-based PILs and their composites with free ionic liquids have been a focus of research for gas separation membranes. researchgate.netehu.es These membranes combine the processability of polymers with the favorable gas solubility properties of ionic liquids. semanticscholar.org The addition of free 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide to a pyrrolidinium-based PIL matrix was found to significantly increase the permeability of CO2, N2, and CH4. researchgate.net This is attributed to the free ionic liquid facilitating gas diffusion through the polymer matrix. researchgate.net
Furthermore, mixed matrix membranes (MMMs) have been created by incorporating metal-organic frameworks (MOFs) into a blend of a pyrrolidinium-based PIL and a free imidazolium-based ionic liquid. ehu.es The inclusion of MOF-5 particles was shown to increase the CO2 permeability of the membrane significantly. ehu.es These advanced materials demonstrate the potential for designing highly efficient membranes for specific separation tasks. ehu.essemanticscholar.org
Recovery and Purification of Ionic Liquids from Mixtures
The recovery and purification of ionic liquids (ILs) from reaction or process mixtures are critical for their sustainable and economic application in various fields. rsc.orgrsc.org Due to their negligible vapor pressure, conventional distillation is often not a viable method for purifying the ionic liquids themselves. google.com However, various other techniques have been developed and successfully applied for the recovery of ILs, including analogues of Pyrrolidinium, 1-hexyl-1-methyl-. These methods primarily focus on separating the ILs from volatile or soluble components in a mixture. rsc.org
Several established methods for the recovery and purification of ionic liquids include distillation of volatile components, liquid-liquid extraction, adsorption, membrane separation, and crystallization. rsc.org The choice of method depends on the properties of the ionic liquid, the nature of the other components in the mixture, and the desired purity of the recovered IL.
A key challenge in industrial applications is to reduce the cost and environmental impact associated with ILs, making their efficient recovery and reuse a primary focus of research. rsc.org
Distillation Techniques
Distillation is a widely used method for separating liquid mixtures based on differences in volatility. rsc.org In the context of ionic liquids, this process is typically used to remove volatile solutes from the non-volatile IL. rsc.org
One common approach is using a rotary evaporator, which reduces the pressure above the liquid mixture, thereby lowering the boiling points of the volatile components. nih.gov This technique was successfully applied to recover Pyrrolidinium, 1-hexyl-1-methyl- bis(trifluoromethylsulfonyl)imide after its use as a solvent in the biotransformation of 2-octanone (B155638) to (R)-2-octanol. nih.gov In this process, the product and any remaining substrate were distilled off, leaving the ionic liquid as a residue. nih.gov After 25 cycles, an average recovery rate of the ionic liquid was achieved at approximately 82.78 ± 0.83%. nih.gov Before distillation, any emulsions formed between the IL and the aqueous phase were separated by centrifugation. nih.gov
It has also been demonstrated that certain aprotic ILs, including those with N,N-pyrrolidinium cations, can be distilled as intact ion pairs under high vacuum and high-temperature conditions. rsc.org However, the low distillation rate and demanding operational requirements currently limit the broader application of this method. rsc.org
| Compound Name | Recovery Method | Application Context | Key Findings |
| Pyrrolidinium, 1-hexyl-1-methyl- bis(trifluoromethylsulfonyl)imide | Rotary Evaporation | Solvent in biotransformation of 2-octanone | Average recovery of 82.78 ± 0.83% after 25 cycles. nih.gov |
| N,N-pyrrolidinium cation-based ILs | Vacuum Distillation | General Purification | Can be distilled as intact ion pairs. rsc.org |
Extraction and Other Purification Methods
Liquid-liquid extraction is another effective method for recovering ionic liquids, based on the differing solubilities of the mixture components in two immiscible liquid phases. rsc.org Solvents like water, organic solvents, and supercritical carbon dioxide have been employed in these extraction processes. rsc.org For instance, hydrophilic solutes can be separated from hydrophobic ILs by extraction with water. rsc.org
Further purification of pyrrolidinium-based ionic liquids can be achieved through a combination of techniques, as demonstrated in the synthesis of various analogues. For example, the purification of N-isobutyl-N-methylpyrrolidinium bromide involved precipitation and subsequent washing with ethyl acetate. chemrxiv.org In another case, N-isobutyl-N-methylpyrrolidinium bis(fluorosulfonyl)amide was recovered from an aqueous solution by extraction with dichloromethane, followed by decolorization with activated charcoal and solvent removal using an evaporator. chemrxiv.org
Recrystallization is also a powerful technique for achieving high purity. White needle-like crystals of N-tetradecyl-N-methylpyrrolidinium bromide ([C₁₄mpyr]Br) were obtained through recrystallization in acetonitrile (B52724). chemrxiv.org
| Compound Name | Purification Method | Initial State | Final Product Form |
| N-isobutyl-N-methylpyrrolidinium bromide | Precipitation, washing with ethyl acetate, vacuum filtration | Precipitated compound | Red-brown crystalline product |
| N-isobutyl-N-methylpyrrolidinium bis(fluorosulfonyl)amide | Extraction with dichloromethane, decolorization with activated charcoal, evaporation | Aqueous solution | Colorless transparent liquid |
| N-tetradecyl-N-methylpyrrolidinium bromide | Recrystallization in acetonitrile | Red-brown crystalline product | White needle-like crystals |
Development of Functional Materials and Advanced Systems Incorporating Pyrrolidinium, 1 Hexyl 1 Methyl
Polymer Electrolytes and Gels for Electrochemical Devices
The incorporation of Pyrrolidinium (B1226570), 1-hexyl-1-methyl- and its analogues into polymer matrices has been a key area of investigation for developing safer and more efficient electrochemical devices, such as lithium-ion batteries. These ionic liquids (ILs) offer advantages like low volatility, non-flammability, and high thermal and electrochemical stability, addressing critical safety concerns associated with conventional organic solvent-based electrolytes. researchgate.netmdpi.com
Research has shown that pyrrolidinium-based ILs, in general, are versatile and compatible with materials used in lithium-based batteries. mdpi.com The electrochemical performance of polymer electrolytes is significantly influenced by the choice of both the cation and the anion of the ionic liquid. For instance, studies on N-butyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide ([C4mpyr][NTf2]), a close analogue of the hexyl derivative, have demonstrated promising results in lithium metal cells. nih.gov The cycling performance of symmetric Li/IL/Li cells has been shown to improve with increasing temperature, indicating the formation of a stable solid electrolyte interphase (SEI). nih.gov
In polymer gel electrolytes, the ionic liquid is entrapped within a polymer matrix, such as poly(ethylene oxide) (PEO) or polyvinylidene fluoride-hexafluoropropylene (PVDF-HFP). These gel electrolytes combine the mechanical integrity of a solid with the high ionic conductivity of a liquid. For example, a PEO-based polymer electrolyte containing N-methyl-N-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide, another related IL, exhibited high ionic conductivity, reaching 10⁻³ S/cm at 40°C, and excellent cycling stability in Li/V2O5 cells. scilit.com
The specific properties of 1-hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, [C6mpyr][NTf2], make it a compelling candidate for these applications. It possesses an ionic conductivity of 1.48 mS/cm at 30°C and a wide electrochemical stability window. bohrium.com The longer alkyl chain in the hexyl derivative, compared to its butyl counterpart, can enhance thermal stability. researchgate.net
Below is a table summarizing the electrochemical properties of a representative pyrrolidinium-based ionic liquid electrolyte.
| Property | Value | Compound | Reference |
| Ionic Conductivity | 1.48 mS/cm (at 30 °C) | 1-hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide | bohrium.com |
| Electrochemical Stability Window | ~5.7 V | PEO-LiTFSI-Pyr14TFSI composite | researchgate.net |
Interactive Data Table: Electrochemical Performance of a Related Pyrrolidinium-Based Electrolyte The following table presents the cycling performance of a Li||NCM523 full cell with an electrolyte containing 1-Butyl-1-methylpyrrolidinium (B1250683) bis(trifluoromethanesulfonyl)imide ([Pyr14][TFSI]).
Nanomaterials Synthesis and Stabilization
Ionic liquids have emerged as promising media for the synthesis and stabilization of a wide array of nanomaterials. mdpi.comresearchgate.net Their unique properties, such as their highly structured nature and ability to act as both a solvent and a stabilizer, can influence the size, shape, and stability of the resulting nanoparticles. znaturforsch.com The electrostatic and steric interactions provided by the ionic liquid cations and anions can prevent the agglomeration of nanoparticles. znaturforsch.com
While specific research on the use of Pyrrolidinium, 1-hexyl-1-methyl- for nanoparticle synthesis is limited, studies on similar pyrrolidinium- and imidazolium-based ionic liquids provide valuable insights. For instance, gold nanoparticles (AuNPs) have been successfully synthesized and stabilized using various ionic liquids. bohrium.comnih.govresearchgate.net The stability of these nanoparticles in the ionic liquid medium is attributed to the formation of a protective layer of IL ions around the nanoparticles, which provides both electrostatic and steric repulsion. znaturforsch.com
In the context of pyrrolidinium-based ILs, studies have shown their utility in the electrochemical synthesis of semiconductor nanostructures. For example, silicon and germanium nanowires have been produced electrochemically in ionic liquids like 1-butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide. mdpi.com Furthermore, silver nanoparticles have been synthesized in reverse micelles formed with 1-butyl-1-methylpyrrolidinium trifluoromethanesulfonate (B1224126). researchgate.net The nature of the cation and its alkyl chain length can influence the stability of the dispersed nanoparticles. nih.gov The longer hexyl chain of Pyrrolidinium, 1-hexyl-1-methyl- could potentially offer enhanced steric stabilization compared to its shorter-chain analogues.
The table below summarizes the role of ionic liquids in the synthesis of representative nanoparticles.
| Nanoparticle | Role of Ionic Liquid | Ionic Liquid Example | Reference |
| Gold (Au) | Stabilizing agent | Imidazolium-based amino acid ILs | nih.gov |
| Silver (Ag) | Reaction medium and stabilizer | 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate | researchgate.net |
| Silicon (Si) | Electrolyte for electrodeposition | 1-Butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide | mdpi.com |
Heat Transfer Fluids and Related Thermal Applications
The favorable thermal properties of ionic liquids, including their wide liquid range, high thermal stability, and low vapor pressure, make them attractive candidates for use as heat transfer fluids. researchgate.netnist.govnist.gov Pyrrolidinium-based ionic liquids, in particular, have been identified as promising for such applications due to their high energy storage density. scilit.com
While comprehensive thermophysical data for Pyrrolidinium, 1-hexyl-1-methyl- is not extensively available, data for its analogues and related imidazolium-based ionic liquids provide a strong indication of its potential. For instance, the heat capacity of 1-hexyl-3-methylimidazolium (B1224943) bis(trifluoromethylsulfonyl)imide, a structurally similar ionic liquid, has been well-characterized. researchgate.netresearchgate.netedcc.com.cnscribd.com The thermophysical properties of ionic liquids are influenced by the structure of both the cation and the anion. edcc.com.cnunizar.esresearchgate.netacs.orgacs.org
For 1-hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, some key physical properties have been reported.
| Property | Value | Reference |
| Density | 1.34 g/cm³ (at 25 °C) | iolitec.de |
| Viscosity | 108 cP (at 25 °C) | iolitec.de |
| Ionic Conductivity | 1.04 mS/cm (at 20 °C) | iolitec.de |
The following interactive table presents the temperature-dependent heat capacity of a related ionic liquid, 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, to illustrate the typical thermal behavior.
Structure Function Relationships and Molecular Design Principles for Pyrrolidinium, 1 Hexyl 1 Methyl Based Systems
Influence of Alkyl Chain Length on Performance Characteristics
The length of the alkyl chain on the pyrrolidinium (B1226570) cation is a critical design parameter that significantly influences the physical and transport properties of the resulting ionic liquid. Generally, as the alkyl chain length increases in a homologous series of 1-alkyl-1-methylpyrrolidinium cations, several key performance characteristics are systematically altered.
Density and Molar Volume: An increase in the alkyl chain length leads to a decrease in the density of the ionic liquid. This is a direct consequence of the larger volume occupied by the longer alkyl chain, which increases the molar volume without a proportional increase in mass. For instance, in the 1-alkyl-1-methylpyrrolidinium bis[(trifluoromethyl)sulfonyl]imide series, the density decreases as the alkyl chain is elongated. researchgate.net
Viscosity and Ionic Conductivity: Viscosity is a measure of a fluid's resistance to flow and is strongly dependent on intermolecular forces and molecular packing. For 1-alkyl-1-methylpyrrolidinium based ILs, viscosity tends to increase with the elongation of the alkyl chain. nih.gov This is attributed to the enhanced van der Waals forces and increased potential for chain entanglement between the longer alkyl groups. Consequently, the mobility of the ions is reduced, which in turn leads to lower ionic conductivity. This inverse relationship between viscosity and conductivity is a well-established principle for ionic liquids and can be described by the Vogel-Fulcher-Tammann (VFT) equation. researchgate.netnih.gov
Thermal Properties: The length of the alkyl chain also affects the thermal behavior of these ionic liquids. For some series, an increase in alkyl chain length can lead to a decrease in the melting point, although this trend is not always linear and can be influenced by packing efficiency and the specific anion present. mdpi.com The formation of nanostructures, where polar and non-polar domains segregate, becomes more pronounced with longer alkyl chains, which can influence phase transitions. mdpi.com
The following table summarizes the effect of increasing the alkyl chain length on key properties of 1-alkyl-1-methylpyrrolidinium based ionic liquids.
| Property | Trend with Increasing Alkyl Chain Length | Rationale |
| Density | Decreases | Increased molar volume. researchgate.net |
| Viscosity | Increases | Stronger van der Waals forces and chain entanglement. nih.gov |
| Ionic Conductivity | Decreases | Reduced ion mobility due to higher viscosity. nih.gov |
| Nanostructure Formation | More Pronounced | Segregation of polar and apolar domains. mdpi.com |
Impact of Anion Identity on System Behavior and Applications
The choice of the anion paired with the 1-hexyl-1-methylpyrrolidinium cation has a profound impact on the resulting ionic liquid's properties and potential applications. Different anions can significantly alter viscosity, conductivity, thermal stability, and electrochemical windows.
Viscosity and Conductivity: The size, shape, and charge distribution of the anion play a crucial role in determining the transport properties of the IL. For a given cation like [C₆C₁pyr]⁺, smaller anions with a more delocalized charge, such as bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻), tend to result in lower viscosity and higher ionic conductivity compared to larger or more coordinating anions. nih.gov This is because weaker cation-anion interactions facilitate greater ion mobility. In contrast, anions that can form stronger hydrogen bonds or have a more localized charge may lead to higher viscosities.
Electrochemical Stability: The nature of the anion is a primary determinant of the anodic stability of an ionic liquid. Anions like [NTf₂]⁻ are known for their high oxidative stability, which, when paired with the cathodically stable pyrrolidinium cation, results in a wide electrochemical stability window. mdpi.com This makes such systems promising for applications in energy storage devices like lithium-ion batteries. mdpi.comsnu.ac.kr The anion's stability against oxidation is critical for preventing electrolyte degradation at high voltages.
Thermal Stability: The thermal stability of the ionic liquid is also heavily influenced by the anion. Pyrrolidinium cations are generally considered to have high thermal stability, and when paired with a thermally robust anion like [NTf₂]⁻, the resulting IL can exhibit decomposition temperatures well above 300°C. snu.ac.kracs.org This high thermal stability makes them suitable for use as heat-transfer fluids. acs.org
The table below illustrates the influence of different anions when paired with a pyrrolidinium cation.
| Anion | Key Properties Influenced | Potential Applications |
| Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) | Low viscosity, high conductivity, wide electrochemical window, high thermal stability. mdpi.comsnu.ac.kracs.org | Lithium-ion batteries, heat-transfer fluids. mdpi.comacs.org |
| Tetrafluoroborate (B81430) ([BF₄]⁻) | Moderate conductivity and viscosity, sensitive to water. | Electrochemical applications. |
| Dicyanamide (B8802431) ([dca]⁻) | Low viscosity, high conductivity. | Synthesis, catalysis. |
Effects of Cation Functionalization (e.g., Ether Groups) on Properties and Applications
Introducing functional groups, such as ether linkages, into the alkyl side chain of the 1-hexyl-1-methylpyrrolidinium cation is a strategic approach to fine-tune its properties for specific applications, particularly in the realm of electrochemistry.
Transport Properties: The incorporation of ether groups can lead to a decrease in viscosity and a corresponding increase in ionic conductivity. jst.go.jpacs.org This is often attributed to the increased flexibility of the ether-containing side chain compared to a simple alkyl chain, which can disrupt efficient packing and weaken cation-anion interactions. acs.org The position of the ether oxygen is critical; placing it closer to the pyrrolidinium ring has been shown to be more effective in improving transport properties. jst.go.jp For example, a pyrrolidinium IL with a single ether moiety (EO1) showed a 67% increase in conductivity when mixed into a solvate ionic liquid electrolyte compared to the base electrolyte. figshare.comnih.govosti.gov
Ion Solvation and Coordination: In applications involving metal-ion batteries (e.g., lithium-ion), the ether groups can potentially coordinate with the metal cations. acs.org However, studies have shown that in the presence of other strong solvating agents like glymes, Li⁺ cations preferentially coordinate with the glyme rather than a short ether chain on the pyrrolidinium cation. nih.govacs.org Longer oligoether chains on the cation are more likely to compete for Li⁺ coordination, which can adversely affect ion transport if it leads to the formation of bulky, slow-moving complexes. figshare.comnih.gov
| Functionalization | Effect on Properties | Rationale |
| Single Ether Group (EO1) | Increased conductivity, lower viscosity. figshare.comosti.gov | Increased side-chain flexibility, disruption of packing. acs.org |
| Multiple Ether Groups (EO3) | Decreased conductivity (in certain mixtures). figshare.comosti.gov | Potential for competitive coordination with Li⁺, forming slower complexes. nih.govacs.org |
Correlation of Molecular Structure with Macroscopic Phenomena
The macroscopic properties of ionic liquids based on 1-hexyl-1-methylpyrrolidinium are a direct manifestation of their underlying molecular structure and intermolecular interactions. Molecular dynamics (MD) simulations and experimental techniques like X-ray scattering provide valuable insights into these correlations. researchgate.netnih.gov
Liquid Structure and Nanodomains: The amphiphilic nature of the [C₆C₁pyr]⁺ cation, with its charged pyrrolidinium head and non-polar hexyl tail, can lead to the formation of nanostructured domains within the liquid. The non-polar alkyl chains tend to aggregate, creating regions that are distinct from the charged, polar network of cations and anions. mdpi.com The extent of this nanosegregation increases with the length of the alkyl chain. This structural heterogeneity influences macroscopic properties like viscosity and diffusion.
Ion Pairing and Transport Mechanisms: The strength of the electrostatic interactions and the degree of ion pairing between the [C₆C₁pyr]⁺ cation and its counter-anion are fundamental to the transport properties of the IL. osti.gov Weaker ion pairing, often seen with charge-delocalized anions like [NTf₂]⁻, results in a higher population of free ions, leading to higher ionic conductivity. The transport of ions occurs not just through simple vehicular motion (an ion moving with its solvation shell) but can also involve hopping mechanisms, where an ion moves from one counter-ion to another. The flexibility of the hexyl chain can also influence the local dynamics and pathways for ion transport.
Surface Properties: At interfaces, such as the liquid-vacuum interface, the ions exhibit preferential ordering. MD simulations have shown that for similar imidazolium-based ILs, the alkyl chains of the cations tend to protrude towards the vacuum, creating a non-polar surface layer. nih.gov The charged headgroups and anions form a more densely packed region beneath this layer. This molecular arrangement at the surface governs macroscopic phenomena like surface tension.
Environmental Considerations and Sustainable Development of Pyrrolidinium, 1 Hexyl 1 Methyl Ionic Liquids
Green Chemistry Principles in Synthesis and Application
The "greenness" of an ionic liquid is not solely defined by its low volatility but extends to its entire lifecycle, from synthesis to application and disposal. The evaluation of Pyrrolidinium (B1226570), 1-hexyl-1-methyl- through the lens of green chemistry reveals a nuanced picture.
The most common synthetic route to produce the 1-hexyl-1-methylpyrrolidinium cation, often abbreviated as [C₆C₁pyr]⁺, is the quaternization of 1-methylpyrrolidine (B122478) with a 1-hexyl halide, such as 1-bromohexane (B126081). This is a type of nucleophilic substitution reaction.
Synthesis Reaction: 1-methylpyrrolidine + 1-bromohexane → 1-hexyl-1-methylpyrrolidinium bromide
To assess the environmental footprint of this synthesis, several green chemistry metrics can be applied:
Atom Economy: This metric, developed by Barry Trost, calculates the efficiency of a reaction by determining the proportion of reactant atoms that are incorporated into the final desired product. In the ideal synthesis of 1-hexyl-1-methylpyrrolidinium bromide, all atoms from both reactants are incorporated into the product, resulting in a theoretical atom economy of 100%. This is characteristic of addition reactions and is a positive feature from a green chemistry perspective.
E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor measures the total mass of waste generated per kilogram of product. An ideal E-Factor is zero. While the synthesis of [C₆C₁pyr]Br has a high atom economy, the practical E-Factor is influenced by factors such as the use of solvents for the reaction and purification, and any byproducts from side reactions. The choice of solvent is critical; traditional volatile organic solvents would increase the E-Factor and environmental impact, whereas solvent-free conditions or the use of greener solvents are preferred.
Choice of Reagents and Solvents: The use of alkyl halides like 1-bromohexane presents some environmental and safety concerns. Greener synthetic routes for ionic liquids are an active area of research, exploring alternatives such as the use of dialkyl carbonates or sulfates, which can be less hazardous. Furthermore, the purification of the final ionic liquid often involves the use of organic solvents to remove unreacted starting materials and impurities. The principles of green chemistry advocate for the minimization of these solvents or the substitution with more benign alternatives like water or supercritical fluids.
In its application, Pyrrolidinium, 1-hexyl-1-methyl- based ILs are explored as "green" media for various processes due to their low volatility, which reduces air pollution associated with traditional solvents. However, true sustainability requires that the application itself is environmentally benign and that the ionic liquid can be efficiently recycled and reused, thereby minimizing waste.
Research on Environmental Fate and Behavior
A critical aspect of sustainable chemistry is understanding how a compound behaves if released into the environment. For Pyrrolidinium, 1-hexyl-1-methyl-, this involves assessing its biodegradability and ecotoxicity.
Biodegradability:
Research into the biodegradability of pyrrolidinium-based ionic liquids has revealed a distinct structure-activity relationship. Studies have shown that the length of the alkyl chain on the pyrrolidinium cation significantly influences its susceptibility to microbial degradation.
Ecotoxicity:
The potential toxicity of ionic liquids to aquatic life is a primary concern for their environmental risk assessment. The toxicity is largely dictated by the structure of the cation, particularly the length of the alkyl side chains.
For pyrrolidinium-based ionic liquids, a general trend observed is that toxicity increases with the length of the alkyl chain. This is often attributed to the increased lipophilicity of the cation, which facilitates its interaction with and disruption of cell membranes. However, compared to other common ionic liquid cation families, such as imidazolium (B1220033) and pyridinium (B92312), pyrrolidinium-based ILs have been found to be generally less toxic. nih.govnih.gov
Quantitative structure-activity relationship (QSAR) models have been developed to predict the toxicity of bromide-based ionic liquids. For the freshwater crustacean Daphnia magna, the toxicity ranking for cations with the same alkyl chain length was found to be imidazolium ~ pyridinium > piperidinium (B107235) > pyrrolidinium, indicating that the pyrrolidinium cation is among the least toxic. researchgate.net
While specific EC₅₀ (the concentration that causes an effect in 50% of the test population) values for Pyrrolidinium, 1-hexyl-1-methyl- are not extensively reported across a wide range of organisms, data from related compounds and QSAR studies allow for an estimation of its ecotoxicological profile.
Below is a table summarizing the general toxicity trends and available data for related pyrrolidinium ionic liquids.
Interactive Data Table: Ecotoxicity of Pyrrolidinium-Based Ionic Liquids
| Cation Family | Test Organism | Alkyl Chain Length Effect on Toxicity | General Toxicity Ranking vs Other ILs |
| Pyrrolidinium | Vibrio fischeri (bacterium) | Increases with chain length | Pyridinium > Imidazolium > Piperidinium > Pyrrolidinium researchgate.net |
| Pyrrolidinium | Daphnia magna (crustacean) | Increases with chain length | Imidazolium ~ Pyridinium > Piperidinium > Pyrrolidinium researchgate.net |
| Pyrrolidinium | Escherichia coli (bacterium) | Increases with chain length | Imidazolium > Pyrrolidinium nih.gov |
Q & A
Basic Research Questions
Q. What are the most reliable methods for synthesizing and characterizing 1-hexyl-1-methylpyrrolidinium-based ionic liquids (ILs)?
- Methodology : Synthesis typically involves quaternization of pyrrolidine with 1-bromohexane and methyl bromide under inert conditions, followed by anion exchange. Characterization includes nuclear magnetic resonance (NMR) for structural confirmation, thermogravimetric analysis (TGA) for thermal stability, and ion chromatography (e.g., using a 0.22 μm filter membrane) for purity validation . Reported recoveries in chromatographic analysis exceed 98% with RSD <1.5% (n=5) for pyrrolidinium cations .
Q. How can researchers accurately quantify pyrrolidinium cations in IL mixtures?
- Methodology : Use ion-pair chromatography with UV detection after sample dilution and filtration (0.22 μm). Calibrate with standard solutions and apply the standard addition method to account for matrix effects. Recovery rates of 97–103% have been achieved using this approach, validated by reproducibility testing (RSD <1.5%) .
Q. What experimental techniques are recommended for measuring viscosity and density in pyrrolidinium-based ILs?
- Methodology : Use a vibrating-tube densimeter for density and a rotational viscometer for viscosity measurements. Temperature control (e.g., 298.15–348.15 K) is critical. For example, ILs with pyrrolidinium cations paired with thiocyanate ([SCN]⁻) show lower viscosities compared to pyridinium analogs due to reduced molecular interactions .
Advanced Research Questions
Q. How does the alkyl chain length (e.g., hexyl vs. octyl) in 1-alkyl-1-methylpyrrolidinium cations influence biodegradability?
- Methodology : Conduct OECD 301 biodegradability tests with varying alkyl chains. Longer chains (e.g., octyl) enhance biodegradability via hydroxylation pathways, achieving "readily biodegradable" status (80% mineralization in 28 days), while shorter chains (ethyl) show limited degradation . Structural analysis (e.g., LC-MS) can track side-chain oxidation.
Q. What strategies resolve contradictions between ionic conductivity and thermal stability in pyrrolidinium-based electrolytes?
- Methodology : Balance side-chain functionalization. For instance, ether groups in pyrrolidinium cations improve conductivity (e.g., 1.75 ×10⁻⁴ S cm⁻¹ at 25°C) but reduce thermal stability. Use differential scanning calorimetry (DSC) to monitor glass transition temperatures and electrochemical impedance spectroscopy (EIS) to correlate conductivity with amorphous phase content .
Q. How can material informatics (MI) models predict novel pyrrolidinium-based ILs with high ionic conductivity?
- Methodology : Train MI models using literature data on cation-anion pairs and conductivity. Prioritize cations well-represented in training data (e.g., pyrrolidinium). Validate predictions with empirical rules, such as favoring bulky anions (e.g., [Tf₂N]⁻) to reduce lattice energy. One MI-guided study synthesized 8 new ILs, achieving conductivity up to 1.75 ×10⁻⁴ S cm⁻¹ .
Q. What molecular interactions dominate in binary mixtures of pyrrolidinium ILs with alcohols or water?
- Methodology : Analyze excess molar volume (Vᴱ) and viscosity deviations. For example, {[BMPYR][SCN] + water} mixtures exhibit negative Vᴱ values due to H-bond disruption, while longer alcohol chains (e.g., hexanol) reduce interaction strength. Use Raman spectroscopy to identify anion-cation and solvent interactions .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported thermal stability data for pyrrolidinium ILs?
- Methodology : Standardize testing protocols (heating rate, atmosphere). For example, TGA under nitrogen vs. air can alter decomposition onset by 20–30°C. Cross-reference with DSC to detect melting/crystallization events, which may mask true stability limits .
Q. Why do some studies report conflicting trends in IL density with alkyl chain elongation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
